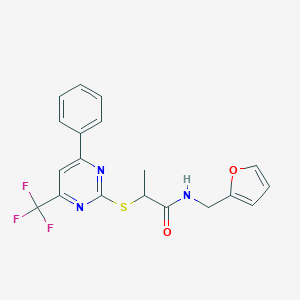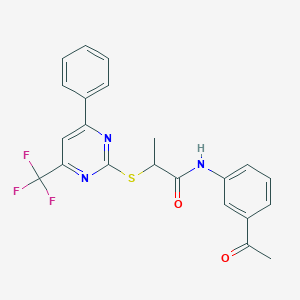![molecular formula C14H12F3N3OS2 B319776 N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B319776.png)
N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with a thiophene ring, a trifluoromethyl group, and a pyrimidinylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a thiophene derivative, the pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: can undergo various chemical reactions, including:
Oxidation: The thiophene ring and sulfanyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-2-(4-thiophen-2-yl-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide
- N-Allyl-2-(4-thiophen-2-yl-6-chloropyrimidin-2-ylsulfanyl)-acetamide
Uniqueness
The presence of the trifluoromethyl group in N-(prop-2-en-1-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide imparts unique electronic properties, making it distinct from similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C14H12F3N3OS2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-prop-2-enyl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C14H12F3N3OS2/c1-2-5-18-12(21)8-23-13-19-9(10-4-3-6-22-10)7-11(20-13)14(15,16)17/h2-4,6-7H,1,5,8H2,(H,18,21) |
InChI Key |
DWBFLVGEOZKHCO-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Canonical SMILES |
C=CCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319693.png)
![methyl 5-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}methyl)-2-furoate](/img/structure/B319694.png)
![2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B319695.png)
![1-Methyl-2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl 4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl sulfide](/img/structure/B319697.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B319699.png)
![N-(sec-butyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319701.png)
![1-(2-Methylpiperidin-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B319706.png)


![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B319710.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B319712.png)
![N-(4-bromophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319714.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B319716.png)
